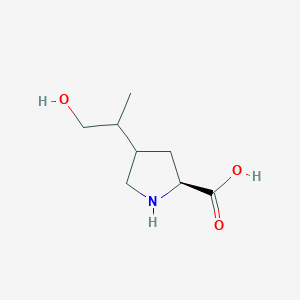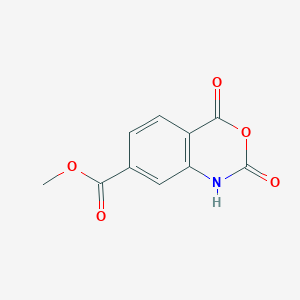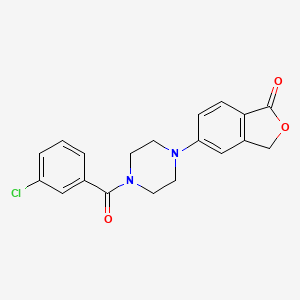
5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperazine with 3-chlorobenzoyl chloride under basic conditions to form 4-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with isobenzofuranone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and isobenzofuranone analogs, such as:
- 4-(3-chlorobenzoyl)piperazine
- Isobenzofuranone derivatives with different substituents
- Other benzoyl-substituted piperazines
Uniqueness
What sets 5-(4-(3-chlorobenzoyl)piperazin-1-yl)isobenzofuran-1(3H)-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-3-1-2-13(10-15)18(23)22-8-6-21(7-9-22)16-4-5-17-14(11-16)12-25-19(17)24/h1-5,10-11H,6-9,12H2 |
InChIキー |
VZLDZCHYLYEACU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC3=C(C=C2)C(=O)OC3)C(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
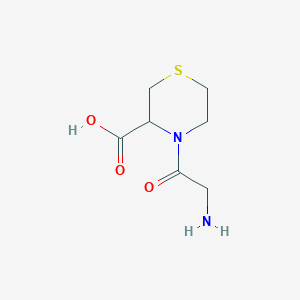
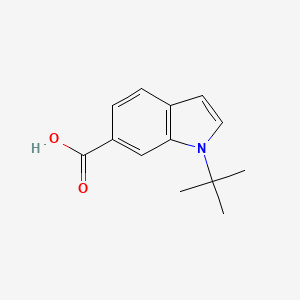
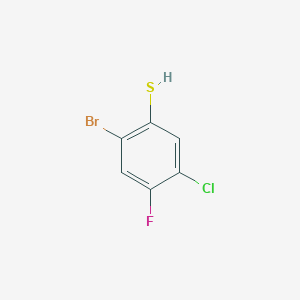

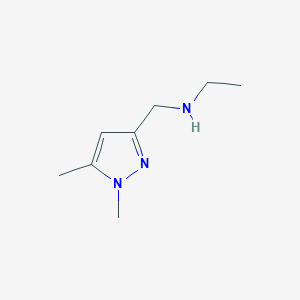
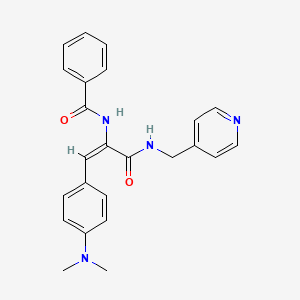
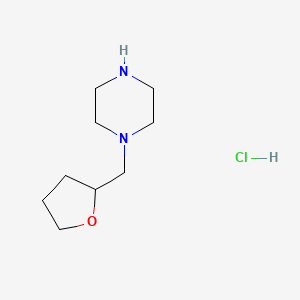
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
